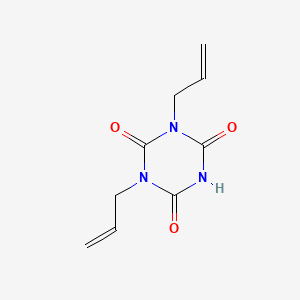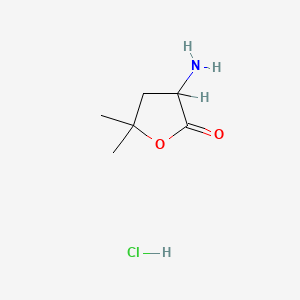
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
説明
1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer .
Molecular Structure Analysis
The molecular structure of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is available as a 2D Mol file or as a computed 3D SD file . The empirical formula is C12H15N3O3 and the molecular weight is 249.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione include a refractive index of 1.513, a boiling point of 149-152 °C/4 mmHg, and a density of 1.159 g/mL at 25 °C .科学的研究の応用
Polymer Synthesis Crosslinking Agent
DAIC serves as an effective crosslinking agent in polymer synthesis. It’s particularly useful in enhancing the properties of polymers under gamma irradiation, making them more resistant to degradation. This application is crucial in creating materials that require long-term stability under radioactive conditions .
Ionogel Monomer
In the field of ionogels, DAIC is employed as a monomer in the synthesis of flexible ionogels with improved mechanical properties. The process involves in situ thiol-ene photopolymerization, which is a method that allows for the creation of ionogels that can be used in a variety of applications, including electronics and soft robotics .
Optical Material Synthesis
DAIC derivatives are synthesized for their linear optical properties. These compounds are studied for their potential use in creating materials that exhibit unique optical behaviors, such as a bathochromic shift of absorption bands and efficient fluorescence quenching. This has implications for the development of new optical materials and devices .
Nonlinear Optical (NLO) Properties
The compound’s structure is conducive to NLO properties, which are valuable in the development of photonic devices. DAIC’s derivatives have been shown to possess good two-photon absorption cross-sections, making them suitable for applications like two-photon dyes in fluorescent bio-imaging .
Composite Material Additive
DAIC is added to composite materials, such as polylactic acid/flax composites, to improve their performance. This enhancement is particularly beneficial under gamma irradiation, where the structural integrity of materials is paramount .
Electronics and Sensor Development
The electronic structure of DAIC can be manipulated to create materials with specific electronic properties. These materials are then used in the development of sensors and electronic devices that require precise electronic behaviors .
Radiation-Resistant Materials
Due to its stability under radiation, DAIC is researched for its use in creating materials that can withstand high levels of radiation. This is particularly relevant in the context of space exploration, nuclear reactors, and medical applications where radiation resistance is critical .
Safety And Hazards
特性
IUPAC Name |
1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVELLBUAKUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212145 | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | |
CAS RN |
6294-79-7 | |
| Record name | Diallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6294-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Isocyanurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)



